Home > Products > Screening Compounds P42431 > 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid
3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid - 435270-82-9

3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid

Catalog Number: EVT-3273891
CAS Number: 435270-82-9
Molecular Formula: C13H17FN2O2
Molecular Weight: 252.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid is an organic compound classified as a piperazine derivative. [] It serves as a key building block in the synthesis of various pharmaceutical compounds and research tools, particularly those targeting receptors in the central nervous system. [, ] This compound is not found naturally.

Compound Description: Piperaquine is a known antimalarial agent. 3-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]propanoic acid is an active metabolite of piperaquine. []

Relevance: Piperaquine is structurally related to 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid, sharing a piperazine ring substituted with an aromatic group at the 4-position and a propanoic acid moiety at the 1-position. The difference lies in the aromatic substitution; piperaquine features a 7-chloroquinoline, while the target compound has a 4-fluorophenyl group. []

3-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]propanoic acid

Compound Description: This compound is an active metabolite of the antimalarial agent piperaquine. It can be synthesized with a high yield of 62.1%. []

Relevance: This compound is structurally very similar to 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid. Both compounds share a piperazine ring substituted at the 1-position with a propanoic acid moiety. The difference arises in the aromatic substitution at the 4-position of the piperazine ring, where the target compound has a 4-fluorophenyl group and this compound features a 7-chloroquinoline. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

Compound Description: SN79 is a canonical sigma-2 receptor antagonist. Its derivatives exhibit both cytotoxic and metabolically stimulative effects. []

Relevance: SN79 and 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid belong to the same chemical class due to the presence of a 4-(4-fluorophenyl)piperazine moiety in their structures. []

1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole

Compound Description: This compound is a pharmaceutical compound. Density functional theory (DFT) calculations and X-ray studies have been conducted on its structure. []

2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid

Compound Description: This compound acts as a ligand in transition metal complexes studied for their urease inhibitory activity. []

Relevance: This compound has significant structural similarities to 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid. Both share the core 4-(4-fluorophenyl)piperazine moiety. The difference lies in the length of the carbon chain attached to the piperazine nitrogen; the target compound has a propanoic acid (3 carbons) while this compound has an acetic acid (2 carbons). []

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase inhibitor, exhibiting antinociceptive efficacy in rat models of pain. []

Relevance: Although structurally distinct from 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid, JNJ-42226314 contains a similar 4-substituted piperazine ring, highlighting the significance of this structural motif in pharmaceutical compounds. []

3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound is a candidate for imaging dopamine D4 receptors. It is synthesized by electrophilic fluorination with [18F]F2. []

Relevance: This compound shares the 4-(4-fluorophenyl)piperazine core structure with 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid. The difference lies in the substituent at the piperazine nitrogen: a methyl-1H-pyrrolo[2,3-b]pyridine group in this compound and a propanoic acid in the target compound. []

Overview

3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid, with the molecular formula C13H17FN2O2, is a derivative of piperazine. This compound features a fluorophenyl group and a propanoic acid moiety, making it significant for various scientific and industrial applications. Its unique structure contributes to its potential biological activities, including antimicrobial and antiviral properties, and it is being investigated for its therapeutic potential in treating neurological disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid typically involves several steps:

  1. Formation of the Piperazine Intermediate: The reaction begins with 4-fluoroaniline reacting with bis(2-chloroethyl)amine hydrochloride in the presence of a base, such as triethylamine. This step produces 1-(4-fluorophenyl)piperazine.
  2. Nitrile Formation: The piperazine intermediate is then treated with acrylonitrile to form a nitrile intermediate.
  3. Hydrolysis: Finally, the nitrile group undergoes hydrolysis to yield the target compound, 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for scale and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency.

Chemical Reactions Analysis

Reactions and Technical Details

3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form oxides or carboxylic acids.
  2. Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
  3. Substitution Reactions: The fluorophenyl group allows for electrophilic aromatic substitution reactions, which can utilize reagents like bromine or nitric acid.

The outcomes of these reactions depend on the specific conditions and reagents used.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 250.29 g/mol
  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Can undergo typical organic reactions such as oxidation, reduction, and substitution due to the presence of functional groups.

These properties are critical for understanding how the compound behaves in various environments and applications.

Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid has several scientific applications:

  • Chemistry: Serves as an intermediate in synthesizing various organic compounds.
  • Biological Research: Studied for its potential antimicrobial and antiviral activities, making it relevant in drug discovery efforts.
  • Pharmaceutical Development: Ongoing research aims to explore its efficacy in treating neurological disorders, indicating its potential role as a therapeutic agent.
  • Industrial Use: Employed in producing specialty chemicals with specific properties tailored for various applications .

This compound's diverse applications underscore its importance in both research and industry.

Introduction to Piperazine-Based Pharmacophores and Target Compound Significance

Historical Development of Piperazine-Containing Bioactive Compounds

The medicinal application of piperazine derivatives began in the mid-20th century with their initial deployment as anthelmintic agents against parasitic infections. Piperazine citrate, introduced in 1953, specifically disrupted nematode neuromuscular function through GABA receptor agonism, establishing the scaffold's biological relevance [10]. By the 1970s, medicinal chemists recognized piperazine's broader potential as a conformational modulator within neuropharmacological agents. This led to the development of landmark psychotropic medications including the antipsychotic trifluoperazine (Stelazine®, 1959) and the antidepressant trazodone (Desyrel®, 1982), both featuring piperazine as a critical structural component. The scaffold's versatility was further demonstrated when it was incorporated into antihistamines (cetirizine, 1995) and antibacterial quinolones (ciprofloxacin, 1987), showcasing its adaptability across diverse target classes [1].

The evolution toward fluorinated piperazine derivatives gained momentum in the late 20th century as researchers sought to optimize drug-receptor binding kinetics and metabolic stability. The strategic placement of fluorine atoms on the phenyl ring attached to piperazine proved particularly effective for enhancing blood-brain barrier penetration in CNS-targeting agents while simultaneously blocking oxidative metabolism at vulnerable positions. This approach yielded numerous clinical successes, including the atypical antipsychotic aripiprazole (Abilify®, 2002) which features a difluorinated phenylpiperazine core. The progression from simple piperazine salts to complex fluorinated derivatives established the pharmacological foundation for compounds like 3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid, which embodies the cumulative medicinal chemistry wisdom of six decades of piperazine optimization [1] [10].

Table 1: Historical Development of Piperazine-Containing Pharmaceuticals

EraTherapeutic ClassRepresentative Drug (Approval Year)Structural FeaturesSignificance
1950sAnthelminticPiperazine citrate (1953)Simple piperazine saltFirst medicinal application targeting parasites
1960sAntipsychoticTrifluoperazine (1959)Phenothiazine-piperazine hybridValidated CNS activity
1980sAntibacterialCiprofloxacin (1987)Quinolone-piperazine hybridBroad-spectrum fluoroquinolone activity
1990sAntihistamineCetirizine (1995)Piperazine-carboxylateSecond-generation H1 antagonist with reduced sedation
2000sAntipsychoticAripiprazole (2002)Difluorinated phenylpiperazineFirst dopamine partial agonist for schizophrenia
2010s+MultitargetTarget compound derivativesFluorophenylpiperazine-propanoic acidIncorporates ionizable carboxyl group for enhanced target versatility

Structural Rationale for 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic Acid in Medicinal Chemistry

The molecular architecture of 3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid (CAS: 1185294-04-5; C₁₃H₁₈FN₂O₂; MW: 253.3 g/mol) exemplifies rational scaffold design through its integration of three strategically functionalized components: the 4-fluorophenyl moiety, the piperazine core, and the propanoic acid tail [2] [3]. The 4-fluorophenyl group attached to piperazine's N1 position creates an electron-deficient aromatic system capable of engaging in distinctive fluorine-specific interactions (dipole-dipole, orthogonal multipolar, and weak hydrogen bonding) with biological targets. This fluorinated aromatic ring also participates in π-π stacking with tyrosine, phenylalanine, or histidine residues in binding pockets, while fluorine's hydrophobic parameter (π = +0.14) contributes to optimized membrane penetration without excessive lipophilicity [5] [10].

The piperazine ring serves as the molecule's conformational engine, with its chair-boat transitions enabling adaptation to diverse binding site topographies. The distal nitrogen (N4) connects to the propanoic acid chain via an ethyl spacer, strategically positioning the carboxylic acid functionality for optimal target engagement. This three-atom spacer length (CH₂CH₂C(=O)OH) provides sufficient distance to prevent electrostatic repulsion between the carboxylate and piperazine nitrogens while maintaining their functional cooperation. The carboxylic acid group itself introduces a pH-dependent ionizable center (pKa ≈ 4.5), enabling salt bridge formation with basic residues (lysine, arginine) in target proteins and dramatically enhancing water solubility at physiological pH [3] [7].

The molecule's calculated properties reveal its drug-like character: TPSA (Topological Polar Surface Area) ≈ 49 Ų balances membrane permeability and solubility, while cLogP ≈ 1.8 places it comfortably within Lipinski's optimal range. The molecular flexibility (four rotatable bonds) permits conformational adaptation without excessive entropy penalty upon binding. Importantly, this structure serves as a versatile synthon for further derivatization: the carboxylic acid can be readily converted to esters, amides, or ketones for prodrug strategies or enhanced target specificity, while the piperazine ring's secondary nitrogen allows additional functionalization to modulate steric and electronic properties [3] [7]. This structural duality positions the compound as both a potential bioactive entity and a precursor for chemical optimization programs.

Table 2: Structural Parameters and Calculated Properties of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic Acid

Structural FeatureChemical SignificanceCalculated Physicochemical PropertiesBiological Implications
4-Fluorophenyl moietyElectron-withdrawing group enhancing piperazine basicityAromatic ring contributes π system; F atom enhances dipole moment (≈2.1 D)Enables fluorine-specific interactions; modulates electron density at N1
Piperazine coreDual basic nitrogen centers (pKa1≈5.3, pKa2≈9.7)Polar surface area contribution ≈15 Ų; conformational flexibilityAdapts to binding site topography; facilitates hydrogen bonding
Propanoic acid chainIonizable carboxyl group (pKa≈4.5)Contributes ≈37 Ų to TPSA; cLogP reduction ≈1.5 unitsEnables salt bridge formation; improves water solubility; provides derivatization point
Ethyl spacerDistance modulator between piperazine and carboxylThree rotatable bonds; length ≈5.1 Å between N4 and carboxyl carbonOptimizes spatial positioning of ionizable group; reduces electrostatic repulsion
Molecular ensembleBalanced amphiphilic characterMW=253.3; TPSA≈49 Ų; cLogP≈1.8; H-bond donors=1, acceptors=4Favorable ADME profile; likely CNS penetrant if required

Therapeutic Domains and Biological Targets of Fluorophenylpiperazine Derivatives

Fluorophenylpiperazine derivatives demonstrate remarkable target promiscuity across therapeutic domains, with their biological activity profiles heavily influenced by N1-aryl substitutions and N4-functionalization patterns. The incorporation of the 4-fluorophenyl group specifically enhances binding to CNS receptors, particularly serotonin (5-HT), dopamine (D₂), and adrenergic receptors (α₁, α₂), making these compounds valuable pharmacological tools and therapeutic candidates for neuropsychiatric disorders [10]. Molecular modeling studies reveal that the fluorophenylpiperazine moiety effectively mimics the spatial orientation and electronic distribution of endogenous monoamine neurotransmitters, enabling competitive binding to their receptors. For instance, in serotonin receptor subtypes, the protonated piperazine nitrogen forms a salt bridge with Asp3.32 in the transmembrane binding pocket, while the fluorophenyl group occupies a hydrophobic subpocket typically engaged by the indole ring of serotonin [5] [10].

Beyond neurological targets, fluorophenylpiperazine derivatives exhibit significant antiviral activity against several medically important viruses. Research has identified potent derivatives active against SARS-CoV-2 (COVID-19 pathogen), HIV (reverse transcriptase inhibition), HCV (hepatitis C virus), and influenza viruses [1]. The mechanism appears to involve disruption of viral entry or replication machinery, potentially through interaction with host cell receptors or viral enzymes. The structural flexibility of compounds like 3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid allows for optimization toward specific viral targets through modification of the propanoic acid terminus. For instance, conversion to amide derivatives has yielded compounds with enhanced anti-TMV activity (tobacco mosaic virus), demonstrating the scaffold's adaptability across viral species [1].

In oncology, structural analogs featuring the fluorophenylpiperazine core have demonstrated promising antiproliferative effects against diverse cancer cell lines. Benzhydryl piperazine derivatives such as LDK1229 function as CB1 inverse agonists (Ki = 220 nM), offering potential for managing cancer-associated cachexia [5]. Additionally, compounds structurally similar to 3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid have shown inhibitory activity against epigenetic regulators like sirtuin 2 (SIRT2) and receptor tyrosine kinases including EGFR, both validated oncology targets [9]. The propanoic acid chain appears critical for dual-target engagement, potentially enabling a polypharmacology approach against resistant malignancies. Recent research has demonstrated that hybrid molecules incorporating thiazole with fluorophenylpiperazine-propanoic acid derivatives exhibit low micromolar activity (IC₅₀ < 5 μM) against drug-resistant small-cell lung carcinoma (H69AR cell line) and effectively penetrate 3D tumor spheroids, suggesting potential against solid tumors [9].

Table 3: Biological Targets and Therapeutic Applications of Fluorophenylpiperazine Derivatives

Therapeutic AreaPrimary Biological TargetsRepresentative DerivativesObserved Activities
NeuropharmacologySerotonin receptors (5-HT1A, 5-HT2A), Dopamine D2 receptors, α-adrenergic receptorsArylpiperazine-saccharin hybrids, 2-((pyridin-3-yloxy)methyl)piperazinesAnxiolytic, antidepressant, antipsychotic effects; modulation of neurotransmitter systems
Antiviral TherapyViral entry mechanisms, Reverse transcriptase (HIV), Viral proteases (HCV, SARS-CoV-2)Piperazine-based TMV inhibitors, Anti-SARS-CoV-2 piperazine derivativesInhibition of viral replication (EC50 values in nM-μM range); broad-spectrum activity against RNA viruses
OncologyCannabinoid CB1 receptors, SIRT2 deacetylase, EGFR tyrosine kinaseLDK1229 (CB1 inverse agonist), Thiazol-2-yl propanoic acid derivativesAntiproliferative activity against lung cancer models (IC50 <5 μM); dual targeting of signaling and epigenetic pathways
Metabolic DisordersCB1 receptors (peripheral), PPARγ, GLP-1 receptorsLDK1229 analogs with polar surface area >90 ŲAnti-obesity effects through peripheral CB1 modulation without CNS side effects

The carboxylic acid functionalization in 3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid significantly expands its target repertoire beyond that of simple fluorophenylpiperazines. The ionizable carboxyl group enables interactions with metal-dependent enzymes, positioning the compound as a potential inhibitor of metalloproteases or dehydrogenases. Additionally, this acidic moiety facilitates the formation of prodrug esters with enhanced bioavailability, or can be condensed with amines to generate amide libraries targeting diverse enzymes and receptors. This versatility establishes the compound as a privileged intermediate for hit generation across multiple therapeutic domains, particularly where simultaneous engagement of hydrophobic pockets and polar interaction points is required for effective target modulation [7] [9].

Properties

CAS Number

435270-82-9

Product Name

3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

InChI

InChI=1S/C13H17FN2O2/c14-11-1-3-12(4-2-11)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18)

InChI Key

OJEVCLMHRBHIKC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)F

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.